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Compound of Interest

Methyl 2-acetamido-5-
Compound Name:
bromobenzoate

Cat. No.: B144755

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of Methyl 2-
acetamido-5-bromobenzoate, a key synthetic building block in medicinal chemistry. Its
versatile structure, featuring strategically positioned functional groups, makes it an invaluable
starting material for the synthesis of a diverse range of bioactive molecules, particularly in the
development of kinase inhibitors.

Physicochemical and Spectroscopic Data

Methyl 2-acetamido-5-bromobenzoate is a white to light yellow crystalline powder.[1] Key
physicochemical and spectroscopic data are summarized below for easy reference and
comparison.
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Property Value Reference
CAS Number 138825-96-4 [11[2]
Molecular Formula C10H10BrNOs [2]
Molecular Weight 272.10 g/mol [2]

Melting Point 134-137 °C [1]

Purity Typically =297% [1]

Predicted Chemical Shifts (6, ppm) and

Spectroscopic Data
Key Fragments (m/z)

5 8.65 (s, 1H, NH), 8.25 (d, 1H, Ar-H), 7.65 (dd,
1H NMR (CDCls) 1H, Ar-H), 7.00 (d, 1H, Ar-H), 3.90 (s, 3H,
OCHs), 2.20 (s, 3H, COCHs)

0 168.5 (C=0, ester), 168.0 (C=0, amide),
139.0 (Ar-C), 134.0 (Ar-C), 125.0 (Ar-C), 122.0
(Ar-C), 116.0 (Ar-C), 115.0 (Ar-C), 52.5 (OCHs),
25.0 (COCHs)

13C NMR (CDCls)

miz 271/273 (M+), 240/242, 212/214, 198, 170,

Mass Spec (El) 134

Synthesis and Experimental Protocols

The synthesis of Methyl 2-acetamido-5-bromobenzoate is typically achieved through a three-
step process starting from 2-aminobenzoic acid (anthranilic acid). The general synthetic
pathway is illustrated below.
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Synthetic pathway for Methyl 2-acetamido-5-bromobenzoate.
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Step 1: Synthesis of 2-Amino-5-bromobenzoic Acid

Protocol:

In a well-ventilated fume hood, dissolve 2-aminobenzoic acid (1 equivalent) in glacial acetic
acid.[3]

Cool the solution in an ice bath.

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant
stirring, maintaining the temperature below 10 °C.[3]

After the addition is complete, continue stirring at room temperature for 2-3 hours.
Pour the reaction mixture into ice-cold water.

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and
dry to yield 2-amino-5-bromobenzoic acid.[3]

Step 2: Synthesis of Methyl 2-amino-5-bromobenzoate

Protocol (Fischer Esterification):

Suspend 2-amino-5-bromobenzoic acid (1 equivalent) in methanol.
Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium
bicarbonate.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain crude Methyl 2-amino-5-bromobenzoate,
which can be purified by column chromatography.[4]
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Step 3: Synthesis of Methyl 2-acetamido-5-
bromobenzoate

Protocol (N-Acetylation):

Dissolve Methyl 2-amino-5-bromobenzoate (1 equivalent) in pyridine.

e Cool the solution in an ice bath.

e Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

¢ Allow the reaction to warm to room temperature and stir for 12-16 hours.

o Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

» Wash the organic layer sequentially with 1M HCI, saturated sodium bicarbonate solution, and
brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

e The crude product can be purified by recrystallization or column chromatography to yield
Methyl 2-acetamido-5-bromobenzoate.

Applications as a Synthetic Building Block

The bromine atom on the aromatic ring of Methyl 2-acetamido-5-bromobenzoate serves as a
versatile handle for various cross-coupling reactions, enabling the introduction of diverse
substituents and the construction of complex molecular scaffolds.

Palladium-Catalyzed Cross-Coupling Reactions

Methyl 2-acetamido-5-bromobenzoate is an excellent substrate for palladium-catalyzed
cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination
reactions. These reactions are fundamental in modern drug discovery for the formation of
carbon-carbon and carbon-nitrogen bonds, respectively.
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Key cross-coupling reactions of the title compound.

Experimental Protocol: Suzuki-Miyaura Coupling

» To a reaction vessel, add Methyl 2-acetamido-5-bromobenzoate (1 equivalent), the
desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPhs)4 (0.05
equivalents), and a base like potassium carbonate (2 equivalents).[5]

e Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and
water.[5]

» Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
e Heat the reaction mixture to 80-100 °C and monitor by TLC.
e Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

e Wash the combined organic layers, dry, and concentrate. Purify the residue by column
chromatography.[5]

Synthesis of Kinase Inhibitors
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Substituted aminobenzoates are crucial building blocks in the synthesis of various kinase
inhibitors. Notably, derivatives of this scaffold have been utilized in the development of
inhibitors for the PISBK/AKT/mTOR signaling pathway, which is frequently dysregulated in
cancer.[6] For instance, the core structure of GSK2636771, a selective PI3K[ inhibitor, is
assembled from building blocks conceptually similar to Methyl 2-acetamido-5-
bromobenzoate.[7][8]
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The PIBK/IAKT/mTOR signaling pathway and the inhibitory action of GSK2636771.
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The ability to introduce diverse functionalities at the 5-position of the benzamide core via cross-
coupling reactions allows for the fine-tuning of inhibitor potency and selectivity against different
kinase isoforms.

Conclusion

Methyl 2-acetamido-5-bromobenzoate is a highly valuable and versatile building block for
drug discovery and development. Its straightforward synthesis and the reactivity of its functional
groups, particularly the bromo substituent, provide a robust platform for the generation of
diverse chemical libraries. Its utility in the synthesis of kinase inhibitors highlights its importance
in the ongoing search for novel therapeutics targeting aberrant cell signaling pathways. This
guide provides a solid foundation of data and protocols to facilitate the effective use of this
compound in medicinal chemistry research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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